molecular formula C18H23N3O2S B2790333 2-(4-methoxyphenyl)-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)acetamide CAS No. 1798665-60-7

2-(4-methoxyphenyl)-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)acetamide

Cat. No.: B2790333
CAS No.: 1798665-60-7
M. Wt: 345.46
InChI Key: IAMQRBIICGJKAV-UHFFFAOYSA-N
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Description

2-(4-methoxyphenyl)-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)acetamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a methoxyphenyl group, a thiazolyl-substituted piperidine ring, and an acetamide moiety, which collectively contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxyphenyl)-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)acetamide typically involves a multi-step process:

    Formation of the Thiazolyl-Substituted Piperidine: This step involves the reaction of a thiazole derivative with a piperidine precursor under specific conditions, often using a base such as sodium hydride in an aprotic solvent like dimethylformamide (DMF).

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group is introduced through a nucleophilic substitution reaction, where a methoxyphenyl halide reacts with the thiazolyl-substituted piperidine.

    Acetamide Formation: The final step involves the acylation of the intermediate product with an acetic anhydride or acetyl chloride to form the acetamide moiety.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

2-(4-methoxyphenyl)-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its reduced forms.

    Substitution: The methoxyphenyl group can undergo electrophilic aromatic substitution reactions, while the thiazolyl and piperidine rings can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated methoxyphenyl derivatives in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or ligand in receptor studies.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2-(4-methoxyphenyl)-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)acetamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(4-methoxyphenyl)-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)acetamide: shares structural similarities with other acetamide derivatives and thiazole-containing compounds.

    N-(4-methoxyphenyl)-2-(1-piperidinyl)acetamide: Similar in structure but lacks the thiazole ring.

    2-(4-methoxyphenyl)-N-(piperidin-3-ylmethyl)acetamide: Similar but without the thiazole substitution.

Uniqueness

The presence of both the thiazole and piperidine rings in this compound imparts unique chemical and biological properties, distinguishing it from other related compounds

Properties

IUPAC Name

2-(4-methoxyphenyl)-N-[[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O2S/c1-23-16-6-4-14(5-7-16)11-17(22)20-12-15-3-2-9-21(13-15)18-19-8-10-24-18/h4-8,10,15H,2-3,9,11-13H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAMQRBIICGJKAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)NCC2CCCN(C2)C3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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